Benzeneacetonitrile,4-ethenyl-
Description
Systematic Nomenclature and Structural Representation of 4-Ethenylbenzeneacetonitrile
The compound is systematically named Benzeneacetonitrile, 4-ethenyl- according to IUPAC nomenclature. It is also widely referred to by its semi-systematic name, 4-vinylphenylacetonitrile , or as 4-vinylbenzyl cyanide . Its chemical structure consists of a benzene (B151609) ring substituted at positions 1 and 4. One substituent is a vinyl group (-CH=CH₂), and the other is a cyanomethyl group (-CH₂C≡N).
The presence of both the vinyl group, which is susceptible to polymerization and various addition reactions, and the nitrile group, which can be hydrolyzed, reduced, or otherwise transformed into other functional groups, underpins the compound's synthetic utility.
Table 1: Chemical Identifiers for Benzeneacetonitrile, 4-ethenyl-
| Identifier | Value |
|---|---|
| Systematic Name | Benzeneacetonitrile, 4-ethenyl- |
| Common Name | 4-Vinylphenylacetonitrile chemicalbook.com |
| Other Synonyms | 4-Vinylbenzyl cyanide lookchem.com, (4-Vinyl-phenyl)-acetonitrile chemicalbook.com |
| CAS Number | 1592-11-6 chemscene.com |
| Molecular Formula | C₁₀H₉N ontosight.ai |
| Molecular Weight | 143.19 g/mol chemscene.com |
Interdisciplinary Relevance of Nitrile- and Vinyl-Substituted Aromatic Compounds
The scientific interest in Benzeneacetonitrile, 4-ethenyl- is largely due to the combined properties of its nitrile and vinyl functional groups, which are highly valued in several scientific disciplines.
Nitrile Group Significance: Aromatic nitriles are pivotal in medicinal chemistry and drug design. The nitrile group can act as a bioisostere for carbonyl groups or halogens, and its strong dipole moment facilitates polar interactions and hydrogen bonding with biological targets like proteins and enzymes. researchgate.netdrughunter.com This can enhance binding affinity and selectivity. researchgate.net Furthermore, introducing a nitrile can block metabolically vulnerable sites in a drug molecule, thereby improving its metabolic stability. researchgate.net In materials science, the polar nature of the nitrile group is exploited to create materials with specific electronic properties. sioc-journal.cn
Vinyl Group Significance: Aromatic compounds bearing vinyl groups, such as styrene (B11656) and its derivatives, are fundamental monomers in polymer chemistry. The vinyl group readily undergoes polymerization—including living anionic polymerization and ring-opening metathesis polymerization (ROMP)—to produce a wide array of functionalized polymers. kpi.uarsc.orgresearchgate.net These polymers are central to the development of advanced materials, including liquid crystalline polymers, elastomers, and materials for non-linear optics. kpi.ua The ability to precisely control the sequence of functionalized monomers has led to the creation of sequence-controlled polymers with tailored properties. rsc.org
The dual functionality of Benzeneacetonitrile, 4-ethenyl- makes it a prime candidate for creating functionalized polymers where the nitrile group can be post-polymerization modified, or where it imparts specific properties to the resulting macromolecule. ontosight.aielectronicsandbooks.com It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. ontosight.aitsijournals.com
Evolution of Research Trajectories for Benzeneacetonitrile, 4-ethenyl-
The research trajectory for Benzeneacetonitrile, 4-ethenyl- has evolved from its initial synthesis and characterization to its application as a sophisticated building block in materials science and medicinal chemistry.
Early research efforts focused on establishing efficient synthetic routes. A well-documented method involves the reaction of 4-vinylbenzyl chloride with potassium cyanide in a suitable solvent like acetonitrile (B52724). electronicsandbooks.com This preparation provided a reliable source of the bifunctional monomer, paving the way for further exploration of its chemical reactivity.
Subsequent research began to leverage the compound's unique structure. In polymer science, it emerged as a valuable monomer for creating functionalized polymers. Its incorporation into polymer chains allows for the introduction of the nitrile functionality, which can be used to tune the polymer's properties or serve as a handle for further chemical modification. This has been particularly relevant in the development of materials for optical applications and specialized resins. kpi.uaelectronicsandbooks.com For instance, the compound has been used in the synthesis of polymer-supported reagents and catalysts. electronicsandbooks.com
More recently, the focus has shifted towards its application in more complex synthetic endeavors. In medicinal chemistry, while not a final drug product itself, it serves as a key intermediate. ontosight.aitsijournals.com The vinyl group allows for its integration into larger molecular frameworks via polymerization or other C-C bond-forming reactions like cross-coupling, while the nitrile group can be converted into amines, carboxylic acids, or other functionalities common in bioactive molecules. wikipedia.orgnih.gov Research in this area explores its use in creating libraries of compounds for drug discovery programs. nih.govnih.gov The evolution of its use reflects a broader trend in chemistry toward the design of highly functionalized, versatile molecules that enable the efficient construction of complex and valuable products.
Table 2: Selected Physicochemical Properties of Vinylphenylacetonitrile
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉N | ontosight.ai |
| Molecular Weight | 143.18 g/mol | ontosight.ai |
| Boiling Point | 135-140°C at 2 mmHg | ontosight.ai |
| Melting Point | 35-40°C | ontosight.ai |
| Density | 1.05 g/cm³ | ontosight.ai |
Table 3: Spectroscopic Data Highlights for Benzeneacetonitrile, 4-ethenyl-
| Spectroscopy | Characteristic Peak/Signal | Interpretation | Reference |
|---|---|---|---|
| IR (KBr) | ~2220 cm⁻¹ | C≡N (Nitrile) stretching | tsijournals.com |
| ~1633 cm⁻¹ | C=C (Vinyl) stretching | scribd.com | |
| ¹H NMR (CDCl₃) | ~3.73 ppm (s, 2H) | -CH₂-CN protons | electronicsandbooks.com |
| ~5.27 ppm (d, 1H), ~5.75 ppm (d, 1H) | =CH₂ protons of vinyl group | electronicsandbooks.com | |
| ~6.68 ppm (dd, 1H) | -CH= of vinyl group | electronicsandbooks.com | |
| ~7.27-7.40 ppm (m, 4H) | Aromatic protons | electronicsandbooks.com | |
| MS (NH₃ CI) | m/z = 143 | Molecular Ion (M⁺) | electronicsandbooks.com |
Structure
2D Structure
Properties
IUPAC Name |
2-(3-ethenylphenyl)acetonitrile;2-(4-ethenylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11;1-2-9-4-3-5-10(8-9)6-7-11/h2-6H,1,7H2;2-5,8H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZJKOYHWUQJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC#N.C=CC1=CC=CC(=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzeneacetonitrile, 4 Ethenyl and Analogous Structures
Established Synthetic Routes to Substituted Benzeneacetonitriles
The synthesis of substituted benzeneacetonitriles, the core structure of Benzeneacetonitrile, 4-ethenyl-, can be achieved through several reliable methods. These include the direct introduction of the cyano group, formation from precursors like phenylalanine and styrene (B11656) oxide, and advanced multi-component and continuous flow systems.
Cyano-Group Introduction via Cyanide Displacement Reactions
A primary and well-established method for the synthesis of benzeneacetonitriles is the Kolbe nitrile synthesis. foodb.ca This reaction involves the nucleophilic substitution of a halide on a benzyl (B1604629) halide with a cyanide salt, typically sodium cyanide. foodb.casciencemadness.org This displacement reaction is a straightforward approach to introduce the cyano group and form the benzeneacetonitrile backbone. The general transformation is depicted below:
General Reaction Scheme for Kolbe Nitrile Synthesis
Ar-CH₂-X + NaCN → Ar-CH₂-CN + NaX
(where Ar represents a phenyl or substituted phenyl group, and X is a halogen)
This method's efficacy can be influenced by the choice of solvent and the specific reaction conditions.
Formation of the Acetonitrile (B52724) Moiety from Phenylalanine or Styrene Oxide
Alternative pathways to benzeneacetonitriles involve starting from more complex molecules like the amino acid L-phenylalanine or from styrene oxide.
The conversion from L-phenylalanine can be achieved through oxidative decarboxylation. foodb.casciencemadness.org This biochemical or chemical process removes the carboxyl group and the alpha-amino group, ultimately yielding the nitrile. Studies have shown that L-phenylalanine is a precursor to phenylacetonitrile (B145931) in certain plants. sci-hub.st
Another synthetic route begins with styrene oxide. Through a catalytic process involving amination, styrene oxide can be converted to phenylacetonitrile. google.comresearchgate.netrsc.org A notable example is the use of a bimetallic catalyst, such as Zn30.1Cr4.3/γ-Al2O3, in a fixed-bed reactor under ammonia (B1221849) flow to achieve a high yield of the product. researchgate.netrsc.org
| Starting Material | Reagents/Catalyst | Product | Yield (%) |
| Benzyl chloride | Sodium cyanide | Benzyl cyanide | Not specified |
| L-Phenylalanine | Oxidative decarboxylation | Phenylacetonitrile | Not specified |
| Styrene oxide | Zn30.1Cr4.3/γ-Al2O3, Ammonia | Phenylacetonitrile | 87.9 google.comrsc.org |
Multi-Component and Continuous Flow Syntheses for Benzeneacetonitriles
Modern synthetic chemistry has seen the advent of more efficient and safer methodologies, such as multi-component and continuous flow reactions. While specific multi-component reactions leading directly to 4-ethenyl-benzeneacetonitrile are not extensively detailed in the provided context, the principles of such reactions involve combining three or more reactants in a single step to form a complex product, thereby increasing efficiency.
Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. researchgate.net For nitrile synthesis, cyanide-free methods have been developed using flow chemistry. rsc.org One such approach utilizes p-tosylmethyl isocyanide (TosMIC) as a precursor to convert ketones into nitriles via the van Leusen reaction in a continuous flow system. rsc.org This method provides a safer alternative to traditional cyanidation reactions. rsc.org
Strategies for Ethenyl (Vinyl) Group Incorporation
The introduction of the ethenyl (vinyl) group onto the benzene (B151609) ring is a critical step in the synthesis of Benzeneacetonitrile, 4-ethenyl-. This can be accomplished through classic elimination and addition reactions or through more modern cross-coupling methodologies.
Vinyl Group Synthesis via Elimination and Addition Reactions
The formation of a vinyl group can often be achieved through elimination reactions, where a suitable leaving group is removed from an ethyl-substituted benzene ring to create a double bond. Another approach involves addition reactions to an alkyne precursor. For instance, the Mannich reaction can be employed to synthesize vinyl ketones, which are structurally related to the target vinyl group. youtube.com This reaction uses an aminium ion as a synthetic equivalent for formaldehyde. youtube.com
Addition reactions of various reagents to vinyl groups are also a fundamental aspect of their chemistry, as seen in the diene synthesis with vinyl phenyl ketone. acs.org While not a direct synthesis of the vinyl group itself, these reactions highlight its reactivity and potential for further functionalization.
Cross-Coupling Methodologies for Aryl-Vinyl Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the aryl-vinyl bond necessary for 4-ethenyl-benzeneacetonitrile. Various palladium-catalyzed reactions, such as the Suzuki, Stille, Hiyama, and Kumada couplings, are effective for this purpose. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a vinyl organometallic reagent.
Nickel-catalyzed cross-electrophile vinyl-vinyl coupling has also been developed, providing access to structurally diverse dienylboronates. chinesechemsoc.org While this example illustrates vinyl-vinyl coupling, the underlying principles of nickel catalysis are applicable to aryl-vinyl bond formation.
Below is a table summarizing some cross-coupling reactions for aryl-vinyl bond formation:
| Reaction Name | Catalyst | Coupling Partners |
| Suzuki Coupling | Palladium complex | Aryl halide/triflate + Vinylboronic acid/ester |
| Stille Coupling | Palladium complex | Aryl halide/triflate + Vinyltin reagent |
| Hiyama Coupling | Palladium complex | Aryl halide/triflate + Vinylsilane |
| Kumada Coupling | Palladium or Nickel complex | Aryl halide/triflate + Vinyl Grignard reagent |
These methodologies offer a high degree of control and functional group tolerance, making them indispensable in modern organic synthesis.
Catalyst Systems and Reaction Conditions in Selective Synthesis
The selective synthesis of complex organic molecules such as Benzeneacetonitrile, 4-ethenyl-, and its structural analogs relies on sophisticated catalytic systems that offer high efficiency, selectivity, and often, milder reaction conditions compared to stoichiometric methods. The choice of catalyst and reaction conditions is paramount in directing the reaction pathway towards the desired product, enhancing the reactivity of functional groups like nitriles, and enabling the construction of specific structural motifs such as vinyl groups. This section explores three distinct catalytic methodologies: phase transfer catalysis for benzeneacetonitrile synthesis, the use of polyoxometalates to enhance nitrile reactivity, and specific conditions tailored for the preparation of α-vinylnitriles.
Phase Transfer Catalysis in Benzeneacetonitrile Synthesis
Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.orgresearchgate.net This technique is particularly well-suited for the alkylation of active methylene (B1212753) compounds like phenylacetonitrile (also known as benzyl cyanide), which is the parent structure of Benzeneacetonitrile, 4-ethenyl-. orgsyn.orggoogle.com
The fundamental principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) ('quat') or phosphonium (B103445) salt, which transports an anion from the aqueous phase into the organic phase. crdeepjournal.org In the synthesis of benzeneacetonitrile derivatives, a strong aqueous base (e.g., 50% sodium hydroxide) deprotonates the phenylacetonitrile at the α-carbon in the aqueous phase or at the interface. The phase-transfer catalyst then pairs with this newly formed carbanion, shuttling it into the organic phase where it can react with an alkylating agent (e.g., an alkyl halide). orgsyn.org This process effectively circumvents the need for hazardous and moisture-sensitive bases like sodium amide or sodium hydride, which were traditionally used for such reactions. crdeepjournal.org
The advantages of PTC in this context include increased yields, reduced cycle times, the use of inexpensive and safer inorganic bases, and often the elimination of anhydrous or expensive polar aprotic solvents. crdeepjournal.orgacsgcipr.org The catalyst's structure is crucial for its efficiency. Two empirical parameters, "C#" and "q-value," are used to characterize and select appropriate quaternary ammonium salts. acsgcipr.org
C# : The total number of carbon atoms in the four alkyl chains of the catalyst. Higher C# values (e.g., 16-32) increase the catalyst's organophilicity, which is desirable when the reaction in the organic phase is the rate-determining step. acsgcipr.org
q-value : Calculated by summing the reciprocals of the number of carbons in each alkyl chain. This parameter is useful when the rate-determining step is the mass transfer of hydrophilic anions like hydroxide (B78521). acsgcipr.org
The catalytic method is highly selective, making it particularly suitable for the synthesis of pure monoalkyl derivatives of phenylacetonitrile. orgsyn.org
| Parameter | Description | Typical Examples | Reference |
|---|---|---|---|
| Catalyst Type | Facilitates transfer of anions between phases. | Quaternary ammonium salts (e.g., Benzyltriethylammonium chloride, Tetra-n-butylammonium bromide), Phosphonium salts. | crdeepjournal.orgresearchgate.netorgsyn.org |
| Base | Deprotonates the active methylene group of phenylacetonitrile. | Concentrated aqueous sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃). | orgsyn.orgacsgcipr.org |
| Solvent System | Two-phase system (liquid-liquid or solid-liquid). | Organic phase: Toluene (B28343), Benzene. Aqueous phase: Concentrated NaOH solution. | orgsyn.orgacsgcipr.org |
| Reactants | Substrates for forming substituted benzeneacetonitriles. | Phenylacetonitrile, Alkyl halides (e.g., monohaloalkanes, dihaloalkanes). | orgsyn.org |
| Key Advantage | Avoids hazardous reagents and simplifies the procedure. | High selectivity for mono-alkylation; environmentally benign ("Green Chemistry") approach. | researchgate.netorgsyn.org |
Polyoxometalate Catalysis for Enhanced Nitrile Reactivity
Polyoxometalates (POMs) are a class of inorganic metal-oxygen cluster compounds that possess unique and tunable redox and acidic properties. acs.orgmdpi.com These characteristics make them highly effective catalysts in a variety of organic transformations. While not directly used for the synthesis of nitriles themselves, POMs can enhance the reactivity of related precursors, such as in the selective oxidation of alkylarenes, which can be intermediates in the synthesis of complex molecules like Benzeneacetonitrile, 4-ethenyl-.
A notable application is the catalytic oxidation of alkylarenes to corresponding benzylic acetates or carbonyl compounds using nitrate (B79036) salts in the presence of Keggin-type heteropolyacids, such as H₅PV₂Mo₁₀O₄₀. acs.org This reaction is significant because it allows for the functionalization of the benzylic position of an alkyl group attached to an aromatic ring. A key advantage of this system is its selectivity; for example, methylarenes are oxidized to aldehydes or ketones without over-oxidation to carboxylic acids. acs.org
The catalytic activity of POMs can be understood through different modes, including surface-type catalysis, where reactions occur on the outer surface of the catalyst, and bulk-type catalysis, which involves the entire catalyst structure. acs.org In the oxidation of alkylarenes, the proposed mechanism involves the initial reaction of the nitrate salt with the POM to form a highly reactive intermediate (e.g., NVO₂⁺[H₄PV₂Mo₁₀O₄₀]⁻). This intermediate then reacts with the alkylarene substrate through an electron transfer-proton transfer pathway. This generates an alkylarene radical, which subsequently combines with NO₂ to form products. acs.org The ability to tune the POM structure by substituting different heteroatoms or metals allows for the optimization of its catalytic activity and stability. acs.org
| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| H₃₊ₓPVₓMo₁₂₋ₓO₄₀ (e.g., H₅PV₂Mo₁₀O₄₀) | Selective Oxidation | Alkylarenes (e.g., Toluene, Ethylbenzene) | Benzylic acetates, Aldehydes, Ketones | High selectivity; avoids over-oxidation to carboxylic acids. The addition of water can increase conversion to carbonyl products. | acs.org |
| Phosphotungstic Acid (PTA) | Acid Catalysis | Styrene Oxide | 2-methoxy-2-phenylethanol (in methanol) | Acts as a strong Brønsted acid. Can be immobilized on supports like MIL-101 to create reusable heterogeneous catalysts. | mdpi.com |
Specific Conditions for α-Vinylnitrile Preparation
α-Vinylnitriles, also known as α,β-unsaturated nitriles, are valuable synthetic intermediates. While Benzeneacetonitrile, 4-ethenyl- has a vinyl group on the aromatic ring rather than at the α-position, the synthesis of α-vinylnitriles represents a key methodology for creating analogous structures with vinyl functionality. Modern catalytic methods provide efficient and selective routes to these compounds, primarily through the hydrocyanation of alkynes or the olefination of nitriles.
One prominent method is the nickel-catalyzed hydrocyanation of terminal alkynes. organic-chemistry.org This approach offers high regioselectivity and is a safer alternative to using highly toxic hydrogen cyanide (HCN) gas. Instead, cyanating agents like zinc cyanide (Zn(CN)₂) or acetone (B3395972) cyanohydrin are employed under mild reaction conditions. These reactions typically yield E-configured alkenyl nitriles with high stereoselectivity and tolerate a wide range of functional groups. organic-chemistry.org
A second major strategy is the α-olefination of nitriles, which directly constructs the carbon-carbon double bond. This can be achieved using transition-metal catalysts, such as manganese pincer complexes. organic-chemistry.org This particular method couples nitriles with primary alcohols, proceeding via a dehydrogenative pathway. A significant advantage of this reaction is its atom economy and environmentally benign nature, as it liberates only dihydrogen and water as byproducts, avoiding the need for any additives or external hydrogen acceptors. organic-chemistry.org Cobalt complexes have also been shown to catalyze the α-olefination of nitriles with primary alcohols, efficiently converting them to the corresponding vinyl nitriles. organic-chemistry.org
| Synthetic Method | Catalyst System | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Hydrocyanation of Terminal Alkynes | Nickel-based catalyst | Terminal alkyne, Zinc cyanide (Zn(CN)₂) or Acetone cyanohydrin, Water | Avoids the use of hazardous HCN gas. Provides high regio- and stereoselectivity for E-alkenyl nitriles. Broad substrate scope. | organic-chemistry.org |
| α-Olefination of Nitriles | Manganese pincer complex or Cobalt complex | Nitrile, Primary alcohol | Atom-efficient and environmentally benign. Produces only H₂ and H₂O as byproducts. No additives or hydrogen acceptors required. | organic-chemistry.org |
Elucidation of Reaction Mechanisms and Kinetics of Benzeneacetonitrile, 4 Ethenyl
Mechanistic Pathways of the Nitrile Functional Group Transformations
The nitrile group in Benzeneacetonitrile, 4-ethenyl- is a versatile functional group that can undergo several types of reactions, including nucleophilic additions, hydrolysis, and radical reactions.
Nucleophilic Additions and Condensation Reactions
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This fundamental reactivity underpins a variety of transformations.
Mechanism of Nucleophilic Addition: The general mechanism for nucleophilic addition to a nitrile involves the attack of a nucleophile on the electrophilic carbon of the cyano group. This leads to the formation of an intermediate imine anion, which can then be protonated to yield an imine. This imine can either be isolated or undergo further reaction, such as hydrolysis to a ketone. libretexts.org
For instance, Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. The reaction proceeds as follows:
Nucleophilic Attack: The Grignard reagent (R-MgX) attacks the nitrile carbon.
Formation of Imine Salt: An imine salt is formed.
Hydrolysis: Subsequent workup with an aqueous acid hydrolyzes the imine to a ketone. youtube.com
Condensation reactions, such as the Thorpe-Ziegler reaction, can occur intramolecularly if a suitable second reactive site is present. However, for intermolecular condensations, a strong base is typically required to deprotonate the α-carbon (the CH2 group adjacent to the nitrile), forming a carbanion that can then act as a nucleophile.
Hydrolysis Pathways and Esterification Reactions
The hydrolysis of nitriles is a common and important reaction that can proceed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comlumenlearning.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. This amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia (B1221849). chemistrysteps.com
While direct esterification of the nitrile group is not a standard transformation, the carboxylic acid produced from hydrolysis can readily undergo esterification with an alcohol in the presence of an acid catalyst.
Radical Reactions Involving the Acetonitrile (B52724) Moiety
The acetonitrile moiety can also participate in radical reactions. The hydrogen atoms on the carbon alpha to the nitrile group (the benzylic position) can be abstracted by a radical initiator to form a resonance-stabilized benzylic radical. This radical can then undergo various reactions, such as addition to unsaturated systems or coupling with other radicals. nih.gov
The stability of this benzylic radical is enhanced by delocalization of the unpaired electron into both the benzene (B151609) ring and the nitrile group.
Mechanistic Studies of Ethenyl (Vinyl) Moiety Reactivity
The ethenyl (vinyl) group of Benzeneacetonitrile, 4-ethenyl- behaves as a typical alkene, undergoing electrophilic and radical additions, as well as polymerization.
Electrophilic and Radical Addition Mechanisms
Electrophilic Addition: The double bond of the ethenyl group is electron-rich and is therefore susceptible to attack by electrophiles. The mechanism of electrophilic addition proceeds via a two-step pathway:
Formation of a Carbocation: The electrophile attacks the double bond, forming a carbocation intermediate. In the case of Benzeneacetonitrile, 4-ethenyl-, the more stable benzylic carbocation will be formed.
Nucleophilic Attack: A nucleophile then attacks the carbocation to form the final addition product.
For example, the addition of a hydrogen halide (H-X) would proceed through the formation of a benzylic carbocation, which is stabilized by resonance with the aromatic ring.
Radical Addition: In the presence of a radical initiator, the ethenyl group can undergo radical addition. This process is often initiated by the homolytic cleavage of a weak bond in the initiator to form radicals. These radicals then add to the double bond, generating a new radical intermediate which can then propagate a chain reaction. For instance, the anti-Markovnikov addition of HBr in the presence of peroxides occurs via a radical mechanism.
Polymerization Initiation and Propagation Mechanisms
The ethenyl group of Benzeneacetonitrile, 4-ethenyl- allows it to act as a monomer in polymerization reactions. Both radical and anionic polymerization mechanisms are plausible, by analogy with similar vinylbenzyl compounds. rsc.orgrsc.org
Radical Polymerization: Radical polymerization is a common method for polymerizing styrene-like monomers. The process involves three main stages:
Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes upon heating or irradiation to generate radicals. These radicals then add to the vinyl group of the monomer to form a new radical.
Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.
Termination: The polymerization is terminated when two growing polymer chains combine or disproportionate.
Anionic Polymerization: Anionic polymerization can be initiated by a strong nucleophile, such as an organolithium reagent. The initiator adds to the vinyl group, creating a carbanionic propagating species. This "living" polymerization can proceed until all the monomer is consumed, often resulting in polymers with a narrow molecular weight distribution. rsc.orgresearchgate.net The kinetics of anionic polymerization of analogous compounds like 4-vinylbenzyl piperidine (B6355638) have been studied, providing insight into the expected behavior of Benzeneacetonitrile, 4-ethenyl-. rsc.org
Kinetic Data for Polymerization of an Analogous Monomer:
| Parameter | Value (for 4-vinylbenzyl piperidine) | Conditions |
| Thermal Activation Energy (Ea) | 20 kJ mol⁻¹ | Thermal autopolymerization |
| Propagation Rate Constant (kp) | 2.7 s⁻¹ | Anionic polymerization |
This data is for the analogous compound 4-vinylbenzyl piperidine and serves as an estimate for the reactivity of Benzeneacetonitrile, 4-ethenyl-. rsc.org
Active Methylene (B1212753) Chemistry in Benzeneacetonitrile Derivatives
The methylene (-CH₂) group in benzeneacetonitrile and its derivatives is referred to as an "active methylene" group. This heightened reactivity stems from the position of the methylene group between two electron-withdrawing moieties: the phenyl ring and the nitrile (-C≡N) group. These groups stabilize the conjugate base, or carbanion, that forms upon deprotonation by a base. The nitrile group provides stabilization through its strong inductive effect and by resonance, delocalizing the negative charge onto the nitrogen atom. The phenyl ring further delocalizes the charge throughout its π-system.
This acidity allows the methylene protons to be removed by moderately strong bases, generating a nucleophilic carbanion. This intermediate is central to the utility of benzeneacetonitrile derivatives in organic synthesis, enabling a variety of carbon-carbon bond-forming reactions. Common reactions involving this active methylene group include:
Alkylation: The carbanion can react with alkyl halides in a nucleophilic substitution reaction to form α-alkylated products.
Knoevenagel Condensation: This is a base-catalyzed condensation reaction with aldehydes or ketones. The carbanion adds to the carbonyl carbon, and a subsequent elimination of water yields a new carbon-carbon double bond.
The 4-ethenyl- (or 4-vinyl-) substituent on the benzene ring modifies this reactivity through its electronic effects. The vinyl group acts as a weak electron-donating group primarily through resonance, where its π-electrons can delocalize into the aromatic ring. quora.comucalgary.ca This donation of electron density to the ring slightly destabilizes the carbanion formed at the benzylic position. By increasing the electron density on the carbon atom to which the -CH₂CN group is attached, the 4-ethenyl group makes the methylene protons slightly less acidic compared to those in unsubstituted benzeneacetonitrile. Consequently, reactions that depend on the initial deprotonation step may proceed at a slightly slower rate.
Kinetic Analysis of Reaction Rates and Selectivity
While specific kinetic studies exclusively focused on Benzeneacetonitrile, 4-ethenyl- are not widely available in the literature, a robust kinetic analysis can be constructed by applying established principles of physical organic chemistry, such as linear free-energy relationships. The Hammett equation, log(k/k₀) = σρ, is a powerful tool for this purpose. It correlates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant of the unsubstituted parent compound (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org
Substituent Constant (σ): This value quantifies the electronic influence of a substituent. The 4-ethenyl group has a Hammett para-substituent constant (σₚ) of approximately -0.02, indicating it is very weakly electron-donating. pitt.edu
Reaction Constant (ρ): This value measures the sensitivity of a particular reaction to the electronic effects of substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge developed in the transition state. Conversely, a negative ρ signifies that electron-donating groups accelerate the reaction by stabilizing a positive charge. pharmacy180.com
To illustrate this, we can analyze kinetic data from a related Knoevenagel condensation between various substituted benzaldehydes and malononitrile, a classic example of a reaction involving an active methylene compound. nih.gov
| Substituent (at para-position of Benzaldehyde) | Hammett Constant (σₚ) | Relative Rate Constant (k/k₀) | Reaction Yield (%) |
|---|---|---|---|
| -NO₂ (Nitro) | +0.78 | High | 98 |
| -Cl (Chloro) | +0.23 | Moderate | 95 |
| -H (Hydrogen) | 0.00 | 1.00 (Reference) | 92 |
| -CH₃ (Methyl) | -0.17 | Low | 88 |
| -OCH₃ (Methoxy) | -0.27 | Very Low | 85 |
Data is representative and compiled for illustrative purposes based on general findings in the literature. nih.gov
The data in Table 1 shows that electron-withdrawing groups (-NO₂, -Cl) on the benzaldehyde (B42025) increase the reaction rate, while electron-donating groups (-CH₃, -OCH₃) decrease it. This corresponds to a positive reaction constant (ρ > 0), as the rate-determining step (nucleophilic attack of the carbanion on the aldehyde's carbonyl carbon) is facilitated by making the carbonyl carbon more electrophilic.
Applying this logic to reactions involving Benzeneacetonitrile, 4-ethenyl-, we can predict its kinetic behavior. For a reaction where the rate-determining step is the deprotonation of the active methylene group, a positive ρ value would also be expected. Since the 4-ethenyl substituent is weakly electron-donating (σₚ = -0.02), it would slightly decrease the rate of carbanion formation compared to unsubstituted benzeneacetonitrile. The term σρ would be a small negative number, leading to a rate constant k that is slightly smaller than k₀. This analysis allows for a quantitative prediction of reaction rates and provides a framework for understanding the selectivity in reactions where multiple pathways are influenced by the electronic nature of the 4-ethenyl- substituent.
Advanced Spectroscopic and Analytical Characterization of Benzeneacetonitrile, 4 Ethenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In Benzeneacetonitrile, 4-ethenyl-, distinct signals are expected for the protons of the aromatic ring, the vinyl group, and the acetonitrile (B52724) methylene (B1212753) group.
The protons on the disubstituted benzene (B151609) ring would typically appear as a complex multiplet system in the aromatic region of the spectrum. The vinyl group protons would present as a characteristic set of signals, including a doublet of doublets for the proton on the carbon adjacent to the ring, and two separate signals for the terminal vinyl protons, showing both geminal and vicinal coupling. The two protons of the methylene group adjacent to the nitrile would appear as a singlet, shifted downfield due to the electron-withdrawing effect of the cyano group.
Table 1: Predicted ¹H NMR Data for Benzeneacetonitrile, 4-ethenyl-
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.20-7.50 | m | - |
| Vinylic-H (α) | 6.60-6.80 | dd | J_trans ≈ 17, J_cis ≈ 11 |
| Vinylic-H (β, trans) | 5.70-5.90 | d | J_trans ≈ 17 |
| Vinylic-H (β, cis) | 5.20-5.40 | d | J_cis ≈ 11 |
| Methylene-H (-CH₂CN) | 3.70-3.80 | s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Benzeneacetonitrile, 4-ethenyl- would give a distinct signal in the ¹³C NMR spectrum.
The carbon of the nitrile group (C≡N) is expected to appear in the range of 117-120 ppm. The methylene carbon of the acetonitrile group would be found further upfield. The sp² hybridized carbons of the benzene ring and the vinyl group would resonate in the downfield region of the spectrum, typically between 110 and 140 ppm.
Table 2: Predicted ¹³C NMR Data for Benzeneacetonitrile, 4-ethenyl-
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C≡N | 117-120 |
| Quaternary Aromatic-C (ipso to CH₂CN) | 128-132 |
| Quaternary Aromatic-C (ipso to vinyl) | 135-138 |
| Aromatic-CH | 125-130 |
| Vinylic-CH | 135-137 |
| Vinylic-CH₂ | 114-116 |
| Methylene-C (-CH₂CN) | 22-25 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, for instance, between the vinyl protons and between adjacent aromatic protons. An HSQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key functional groups in Benzeneacetonitrile, 4-ethenyl- would exhibit characteristic absorption bands. The nitrile group (C≡N) stretch is expected to produce a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the vinyl group would appear above 3000 cm⁻¹, while the C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the vinyl group would be found in the 1600-1475 cm⁻¹ region.
Table 3: Predicted FTIR Data for Benzeneacetonitrile, 4-ethenyl-
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic/Vinylic C-H | Stretch | 3100-3000 | Medium |
| Methylene C-H | Stretch | 3000-2850 | Medium |
| Nitrile C≡N | Stretch | 2260-2240 | Medium, Sharp |
| Aromatic C=C | Stretch | 1600, 1585, 1500-1400 | Medium-Weak |
| Vinylic C=C | Stretch | ~1630 | Medium |
| Vinylic =C-H | Bend (out-of-plane) | 1000-910 | Strong |
Note: These are predicted values and may vary based on the sample preparation method.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of Benzeneacetonitrile, 4-ethenyl-, the C≡N stretch would also be observable, often with a strong intensity. The symmetric stretching of the benzene ring would give a characteristic strong band. The C=C stretching of the vinyl group would also be Raman active.
Table 4: Predicted Raman Data for Benzeneacetonitrile, 4-ethenyl-
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile C≡N | Stretch | 2260-2240 | Strong |
| Aromatic Ring | Symmetric Stretch ("breathing" mode) | ~1000 | Strong |
| Aromatic C=C | Stretch | 1600-1580 | Medium |
| Vinylic C=C | Stretch | ~1630 | Strong |
Note: These are predicted values and relative intensities can vary.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of compounds. By ionizing molecules and analyzing the mass-to-charge ratio of the resulting ions, detailed information about the analyte's composition and fragmentation pathways can be obtained.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process leads to the formation of a molecular ion (M+•) and a series of fragment ions, which provide a characteristic "fingerprint" for the compound. The fragmentation patterns are highly reproducible and can be used for structural elucidation and identification by comparing the obtained spectrum with library data.
For aromatic nitriles like Benzeneacetonitrile, 4-ethenyl-, the fragmentation is influenced by the stability of the aromatic ring and the nitrile group. The molecular ion is typically observed, and fragmentation often involves the loss of small, stable molecules or radicals. Common fragmentation pathways for similar aromatic compounds include the loss of HCN, CH3, and rearrangements involving the aromatic ring. nih.gov The fragmentation of substituted phenylacetones and benzoate (B1203000) esters often involves cleavages at the side chains, with the position of substituents on the aromatic ring influencing the relative abundance of fragment ions. researchgate.netbohrium.com
Table 1: Postulated EI-MS Fragmentation of Benzeneacetonitrile, 4-ethenyl-
| m/z | Postulated Fragment | Proposed Neutral Loss |
| 143 | [C10H9N]+• (Molecular Ion) | - |
| 116 | [C8H6N]+ | HCN |
| 115 | [C9H7]+ | H2CN |
| 102 | [C8H6]+ | CH3N |
| 89 | [C7H5]+ | C2H4, CN |
This table is based on general fragmentation patterns of aromatic nitriles and related structures and requires experimental verification for Benzeneacetonitrile, 4-ethenyl-.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing compounds that are not volatile enough for gas chromatography. ual.es In LC-MS, the sample is first separated on a chromatographic column, and the eluent is then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are commonly used to minimize fragmentation and preserve the molecular ion. wvu.edu
For the analysis of Benzeneacetonitrile, 4-ethenyl-, a reversed-phase LC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. semanticscholar.org The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of the molecular ion, providing more detailed structural information. nih.gov
Electronic Spectroscopy for Conjugation and Excited State Dynamics
Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption or emission of electromagnetic radiation in the ultraviolet and visible regions.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. youtube.comyoutube.com For conjugated systems like Benzeneacetonitrile, 4-ethenyl-, the most significant electronic transitions are typically π → π* transitions. libretexts.org The presence of the vinyl group in conjugation with the benzene ring is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to benzeneacetonitrile itself.
The solvent used can influence the position and intensity of absorption bands. chiralabsxl.com Common solvents for UV-Vis spectroscopy of aromatic compounds include ethanol (B145695), methanol, and acetonitrile. researchgate.net The λmax provides information about the extent of conjugation in the molecule. masterorganicchemistry.com
Table 2: Expected UV-Vis Absorption Data for Benzeneacetonitrile, 4-ethenyl-
| Compound | Solvent | λmax (nm) (π → π)* |
| Benzeneacetonitrile | Acetonitrile | ~260-270 |
| Benzeneacetonitrile, 4-ethenyl- | Acetonitrile | >270 (Expected) |
The λmax for Benzeneacetonitrile, 4-ethenyl- is an estimation based on the expected effect of the vinyl substituent.
Fluorescence is the emission of light from a molecule after it has absorbed light. Aromatic nitriles can exhibit fluorescence, and this property can be influenced by their molecular environment. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. nih.govelsevierpure.com Quenching can occur through various mechanisms, including electron transfer, energy transfer, and the formation of non-fluorescent complexes. nih.govresearchgate.net
Studies on the fluorescence quenching of aromatic compounds by various quenchers can provide insights into the excited-state properties and intermolecular interactions of the fluorophore. The Stern-Volmer equation is often used to analyze the quenching data and determine the quenching rate constant. elsevierpure.com The efficiency of quenching can be related to the electronic properties of both the aromatic nitrile and the quencher. For instance, electron-deficient molecules can act as quenchers for electron-rich aromatic compounds. nih.gov
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of individual components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile and thermally labile compounds. science.gov For Benzeneacetonitrile, 4-ethenyl-, a reversed-phase HPLC method would be suitable. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and acetonitrile or methanol, can be optimized to achieve the desired separation. science.gov Detection can be performed using a UV detector set at the λmax of the compound.
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. The choice of the stationary phase is crucial for achieving good separation. For aromatic compounds, a nonpolar or moderately polar stationary phase is often used. Detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Composition Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential method for determining the purity and composition of samples containing Benzeneacetonitrile, 4-ethenyl-. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components within a mixture. ca.gov
In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column. ca.gov For a molecule like Benzeneacetonitrile, 4-ethenyl-, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable.
After separation in the GC column, the eluted molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This high-energy process causes the molecule to lose an electron, forming a molecular ion (M•+), and also induces fragmentation into smaller, charged ions. chemguide.co.uk The mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions creates a unique mass spectrum, which serves as a molecular "fingerprint" for identification. libretexts.org
The molecular weight of Benzeneacetonitrile, 4-ethenyl- is 143.18 g/mol . Therefore, its mass spectrum would be expected to show a molecular ion peak at m/z = 143. The fragmentation pattern is predictable based on the molecule's structure. Key fragmentation pathways would likely include the cleavage of the bond between the phenyl ring and the acetonitrile group, as well as rearrangements involving the vinyl and nitrile functionalities.
Illustrative GC-MS Data for Benzeneacetonitrile, 4-ethenyl-
While specific, published retention times can vary based on the exact GC conditions (e.g., column type, temperature program, and carrier gas flow rate), a representative data set can be projected. The following table illustrates the expected GC-MS results for Benzeneacetonitrile, 4-ethenyl-.
| Parameter | Value/Description |
| GC Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film) |
| Hypothetical Retention Time (RT) | 12.5 minutes |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| m/z of Molecular Ion [M]•+ | 143 |
| Major Fragment Ions (m/z) | 116, 115, 89 |
| Proposed Fragment Identities | [M-HCN]+, [M-CH2CN]+•, [C7H5]+ |
This table is illustrative. Actual retention times and relative abundances of fragments will depend on specific analytical conditions.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. wisc.edu It is particularly effective for observing the conversion of starting materials to products, such as in the synthesis of Benzeneacetonitrile, 4-ethenyl-. The separation on a TLC plate is based on the differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel) and a liquid mobile phase (the eluent). wisc.edu
To monitor a reaction producing Benzeneacetonitrile, 4-ethenyl-, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then placed in a developing chamber containing a suitable mobile phase. As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates. Non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the silica gel and move shorter distances (lower Rf). wvu.edu
The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. Visualization is often achieved using a UV lamp, as the aromatic ring in Benzeneacetonitrile, 4-ethenyl- will absorb UV light, appearing as a dark spot on a fluorescent plate.
The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is common. wvu.edu The polarity of the eluent is adjusted by changing the ratio of the solvents to obtain optimal Rf values, typically between 0.2 and 0.8. wesleyan.edu
Illustrative TLC Data for a Synthesis Reaction
Consider a hypothetical synthesis of Benzeneacetonitrile, 4-ethenyl- (Product) from a less polar starting material (SM).
| Spot on TLC Plate | Hypothetical Rf Value (3:1 Hexane:Ethyl Acetate) | Observation |
| Starting Material (SM) | 0.65 | Spot diminishes over time. |
| Co-spot (SM + Reaction Mixture) | 0.65 and 0.40 | Two distinct spots are visible, confirming the presence of both SM and product. |
| Reaction Mixture | 0.40 | Spot for the product appears and intensifies as the reaction proceeds. |
This table is illustrative. Actual Rf values are dependent on the specific stationary and mobile phases used.
Computational and Theoretical Analysis of Benzeneacetonitrile, 4-ethenyl-: A Search for In-Depth Studies
A thorough investigation into the computational and theoretical chemistry of Benzeneacetonitrile, 4-ethenyl-, also known as 4-vinylphenylacetonitrile, reveals a notable absence of detailed research articles and publicly available data corresponding to the specific analytical depth requested. While the synthesis of this compound is documented in scientific literature, comprehensive computational studies focusing on its molecular geometry, electronic structure, spectroscopic parameters, and reaction pathways appear to be limited or not readily accessible in existing scientific databases.
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard practices for elucidating ground state properties, predicting spectroscopic signatures, and modeling chemical reactivity. However, the application of these specific computational methods to Benzeneacetonitrile, 4-ethenyl- has not been extensively reported in peer-reviewed literature.
Consequently, providing a detailed, data-driven article that strictly adheres to the requested outline on quantum chemical calculations, prediction of spectroscopic parameters, and reaction pathway modeling for this specific compound is not feasible without access to dedicated research that has performed these analyses. Such an article would require specific data points, including but not limited to, optimized bond lengths and angles, electronic charge distribution, predicted ¹H and ¹³C NMR chemical shifts, and calculated vibrational frequencies for IR and Raman spectra, none of which are currently available in the public domain for Benzeneacetonitrile, 4-ethenyl-.
Further research and dedicated computational studies would be necessary to generate the specific data required to populate the sections and subsections outlined in the initial request. Without such foundational research, any attempt to create the specified article would rely on speculation rather than scientifically validated and published data.
Computational Chemistry and Theoretical Studies on Benzeneacetonitrile, 4 Ethenyl
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules like Benzeneacetonitrile, 4-ethenyl-. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility and its interactions with its environment. While specific MD studies on Benzeneacetonitrile, 4-ethenyl- are not extensively documented in the public domain, the conformational landscape and intermolecular interactions can be inferred from computational studies of analogous structures, such as styrene (B11656) derivatives and aromatic nitriles.
The conformational landscape of Benzeneacetonitrile, 4-ethenyl- is primarily dictated by the rotational freedom around the single bonds connecting the ethenyl (vinyl) and cyanomethyl groups to the benzene (B151609) ring. Computational studies on styrene and its sterically unhindered derivatives have consistently shown that the planar conformation, where the vinyl group is coplanar with the aromatic ring, is the most stable. colostate.edu This planarity maximizes the π-conjugation between the vinyl group and the benzene ring, leading to electronic stabilization. It is therefore highly probable that the vinyl group in Benzeneacetonitrile, 4-ethenyl- also preferentially adopts a planar or near-planar orientation with respect to the phenyl ring. The rotation of the cyanomethyl group is expected to have a relatively low energy barrier, allowing for greater conformational freedom.
MD simulations would allow for the exploration of these rotational energy landscapes in a dynamic context, considering the influence of solvent and temperature. Such simulations could map out the probability of different conformers and the transition rates between them, providing a comprehensive understanding of the molecule's flexibility.
Intermolecular interactions are crucial in determining the bulk properties and behavior of Benzeneacetonitrile, 4-ethenyl- in condensed phases. The nitrile group, with its highly polarized triple bond and the lone pair of electrons on the nitrogen atom, is a key player in these interactions. researchgate.netlibretexts.org It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. libretexts.org The aromatic ring and the vinyl group, being electron-rich π-systems, can engage in π-π stacking and CH-π interactions.
MD simulations can quantify the strength and nature of these intermolecular forces. By simulating a system of multiple Benzeneacetonitrile, 4-ethenyl- molecules, one could observe the formation of dimers and larger aggregates, and analyze the preferred orientations and interaction energies. For instance, an antiparallel arrangement of the nitrile dipoles is often observed in simulations of nitriles to maximize electrostatic attraction. researchgate.net
To illustrate the type of data that can be obtained from such simulations, the following table presents hypothetical interaction energies for different configurations of a Benzeneacetonitrile, 4-ethenyl- dimer, based on general principles of intermolecular forces for similar molecules.
| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Antiparallel Nitrile-Nitrile | Dipole-Dipole | -4.5 |
| Parallel Displaced π-π Stacking | π-π Stacking | -3.2 |
| T-shaped π-π Stacking | π-π Stacking | -2.8 |
| Nitrile-to-Aromatic Ring | Dipole-Quadrupole | -2.1 |
Structure-Reactivity Relationships Through Computational Approaches
The reactivity of Benzeneacetonitrile, 4-ethenyl- is governed by the electronic properties of its constituent functional groups: the vinyl group, the aromatic ring, and the nitrile group. The vinyl group and the nitrile group have opposing electronic effects on the benzene ring. The vinyl group is a weak electron-donating group through resonance, while the nitrile group is a strong electron-withdrawing group through both induction and resonance. These competing effects create a complex electron distribution that dictates the molecule's reactivity towards electrophiles and nucleophiles.
Computational methods like Density Functional Theory (DFT) can be used to calculate a range of molecular descriptors that quantify this reactivity. These descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally suggests higher reactivity.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show electron-deficient areas (electrophilic sites). For Benzeneacetonitrile, 4-ethenyl-, the ESP map would likely show a negative potential around the nitrogen atom of the nitrile group and a more complex distribution on the aromatic ring due to the competing substituents.
Atomic Charges: Calculating the partial charges on each atom can pinpoint the most electrophilic and nucleophilic centers. The carbon atom of the nitrile group is expected to be significantly electrophilic due to the strong electron-withdrawing effect of the nitrogen atom. libretexts.org
The following table provides hypothetical calculated values for some of these descriptors for Benzeneacetonitrile, 4-ethenyl- and related compounds to illustrate how substitutions affect reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |
|---|---|---|---|---|
| Styrene | -6.1 | -0.2 | 5.9 | 0.1 |
| Benzeneacetonitrile | -7.0 | -0.8 | 6.2 | 4.1 |
| Benzeneacetonitrile, 4-ethenyl- | -6.5 | -0.6 | 5.9 | 3.8 |
These computational approaches can also be used to model reaction mechanisms. For example, the addition of a nucleophile to the electrophilic carbon of the nitrile group can be simulated to determine the activation energy and the structure of the transition state. nih.gov
Quantitative Structure-Reactivity Relationship (QSAR) models can be developed by correlating these calculated descriptors with experimentally determined reactivity data for a series of related compounds. hilarispublisher.com Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of Benzeneacetonitrile, 4-ethenyl-, accelerating the discovery of molecules with desired chemical properties.
Polymerization Science and Advanced Materials Applications of Benzeneacetonitrile, 4 Ethenyl
Radical Polymerization of 4-Ethenylbenzeneacetonitrile
Conventional free radical polymerization is a robust and widely used method for producing high molecular weight polymers from vinyl monomers. researchgate.net The process involves initiation, propagation, termination, and chain transfer steps. cmu.edustanford.edu For a substituted styrene (B11656) like VBCN, the cyanomethyl group (-CH₂CN) is expected to influence the reactivity of the vinyl group and the properties of the resulting polymer.
The homopolymerization of VBCN via a free-radical mechanism is expected to proceed similarly to other styrenic monomers. The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com The substituent on the phenyl ring can significantly affect polymerization kinetics.
While direct kinetic data for VBCN is scarce, studies on similar structures, such as 4-vinylbenzyl piperidine (B6355638) (4-VBP), provide valuable insights. rsc.org Research on 4-VBP revealed that it undergoes thermal autopolymerization at a significantly faster rate than styrene, with a lower activation energy (Ea) of approximately 20 kJ mol⁻¹ compared to styrene's 100 kJ mol⁻¹. rsc.orgresearchgate.net This acceleration was attributed to the electron-donating nature of the piperidine substituent.
Conversely, the cyanomethyl group in VBCN is electron-withdrawing. In studies of substituted styrenes, electron-withdrawing groups have been shown to increase the polymerization rate in both conventional and controlled radical polymerizations. cmu.edu This effect is related to the stabilization of the propagating radical. Therefore, it is anticipated that the homopolymerization of VBCN would proceed readily, potentially faster than styrene, when initiated by common thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
The resulting polymer, poly(4-vinylbenzyl cyanide), would possess pendant nitrile groups. The highly polar nature of the nitrile group is known to increase intermolecular forces, which typically leads to a higher glass transition temperature (Tg) compared to non-polar polymers like polystyrene. lu.se The incorporation of nitrile-containing monomers into copolymers has been shown to significantly raise the Tg of the final material. lu.seresearchgate.net
Table 1: Comparative Thermal Polymerization Kinetics of Styrene and a Functionalized Styrene Analog (4-VBP) Data from a study on 4-vinylbenzyl piperidine (4-VBP) is presented as an analog to illustrate substituent effects. It is hypothesized that the electron-withdrawing nature of the cyanomethyl group in VBCN would also lead to distinct kinetic behavior compared to unsubstituted styrene.
| Monomer | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Activation Energy (Ea, kJ mol⁻¹) |
| Styrene | 80 | 1.1 x 10⁻⁶ | ~100 |
| 100 | 7.9 x 10⁻⁶ | ||
| 120 | 4.8 x 10⁻⁵ | ||
| 4-Vinylbenzyl Piperidine (4-VBP) | 80 | 9.0 x 10⁻⁶ | ~20 |
| 100 | 1.4 x 10⁻⁵ | ||
| 120 | 2.1 x 10⁻⁵ | ||
| Source: Data extrapolated from studies on the thermal autopolymerization of 4-vinylbenzyl piperidine. rsc.org |
Copolymerization of VBCN with other vinyl monomers is a key strategy for tailoring material properties. By incorporating comonomers such as styrene, acrylates, or methacrylates, properties like mechanical strength, thermal stability, and solubility can be precisely controlled. The behavior of VBCN in copolymerization would be dictated by its monomer reactivity ratios (r₁, r₂) relative to the comonomer.
No specific copolymerization data for VBCN is readily available, but the copolymerization of styrene with 4-vinylbenzyl azide—a monomer with a similarly sized functional group—has been demonstrated. In one study, a copolymer was synthesized using AIBN as an initiator in toluene (B28343) at 70°C, yielding a polymer with a molecular weight (Mn) of 12,538 g/mol and a polydispersity index (PDI) of 1.5. rsc.org
Furthermore, the extensive research on styrene-acrylonitrile (SAN) copolymers illustrates how a nitrile-containing monomer influences copolymerization. researchgate.net The nitrile group in acrylonitrile (B1666552) makes it more electron-poor than styrene, affecting the relative rates at which the two monomers add to a growing polymer chain. This principle would apply to the copolymerization of VBCN, where its reactivity would be compared with comonomers to predict the resulting copolymer composition and microstructure.
Table 2: Example of Free Radical Copolymerization of a Functional Styrene with Styrene
| Monomer 1 | Monomer 2 | Initiator | Solvent | Temp (°C) | Mn ( g/mol ) | PDI |
| 4-Vinylbenzyl Azide | Styrene | AIBN | Toluene | 70 | 12,538 | 1.5 |
| Source: Based on experimental data for a structurally similar functional monomer. rsc.org |
Advanced Applications in Organic Synthesis Research
Precursor Role in the Synthesis of Complex Organic Molecules
The dual reactivity of Benzeneacetonitrile, 4-ethenyl- makes it an important precursor in the synthesis of a variety of complex organic molecules, including fine chemicals and pharmaceutical intermediates.
A key application of Benzeneacetonitrile, 4-ethenyl- is its role as a precursor to 4-vinylphenylacetic acid. This transformation is typically achieved through hydrolysis of the nitrile group. For instance, a mixture of 4-vinylphenylacetonitrile, hydroquinone, and potassium hydroxide (B78521) in ethanol (B145695) can be heated to produce 4-vinylphenylacetic acid. unistra.fr This derivative is recognized as a valuable intermediate in the pharmaceutical industry. jknbiochem.netgoogle.comgoogleapis.com The vinyl group can be further modified, for example, through selective acylation of a lysine (B10760008) side chain, followed by cyclopropanation to create fluorescently labeled ubiquitin for biological studies. acs.org
The nitrile functionality itself can be reduced to form primary amines. For example, the reduction of aromatic nitriles to primary amines can be achieved using reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. organic-chemistry.org This opens up pathways to synthesize various amine-containing compounds.
| Precursor | Product | Application |
| Benzeneacetonitrile, 4-ethenyl- | 4-Vinylphenylacetic acid | Pharmaceutical intermediate jknbiochem.netgoogle.comgoogleapis.com |
| Benzeneacetonitrile, 4-ethenyl- | 4-(2-Aminoethyl)styrene | Precursor for further synthesis |
The presence of the vinyl group in Benzeneacetonitrile, 4-ethenyl- makes it an excellent monomer for the synthesis of functionalized polymers, which can serve as scaffolds for novel compound libraries. These polymers can be designed to have specific properties and functionalities by copolymerizing 4-vinylphenylacetonitrile with other monomers. This approach allows for the creation of a diverse range of materials with potential applications in areas such as catalysis and drug discovery. The nitrile groups within the polymer can be subsequently modified to introduce further chemical diversity.
Catalytic Transformations Utilizing Benzeneacetonitrile Derivatives as Substrates or Ligands
The reactivity of the nitrile and vinyl groups in Benzeneacetonitrile, 4-ethenyl- and its derivatives makes them suitable substrates and ligands in various catalytic transformations.
While specific examples of Rhodium(III)-catalyzed benzimidazole (B57391) synthesis utilizing Benzeneacetonitrile, 4-ethenyl- are not extensively documented, the general reactivity of aromatic nitriles in such reactions provides a relevant context. Rhodium(III)-catalyzed reactions are known for their efficiency in C-H activation and annulation processes. In a typical synthesis of benzimidazoles, a rhodium catalyst facilitates the coupling of an ortho-phenylenediamine with a nitrile-containing compound. researchgate.net The nitrile group serves as a key functional handle for the cyclization reaction, leading to the formation of the benzimidazole core, a privileged scaffold in medicinal chemistry. nih.gov The vinyl group of Benzeneacetonitrile, 4-ethenyl- could potentially be retained or participate in subsequent transformations, offering a route to novel benzimidazole derivatives.
Aromatic nitriles can participate in a variety of photocatalytic transformations, acting as either substrates or photosensitizers. researchgate.net Visible-light-promoted reactions offer a green and efficient alternative to traditional synthetic methods. For instance, the aerobic oxidation of amines to nitriles can be achieved using photocatalysts under visible light irradiation. acs.org While direct photocatalytic transformations of Benzeneacetonitrile, 4-ethenyl- are not widely reported, the general principles of photocatalysis involving aromatic nitriles are applicable. The nitrile group can be a target for photocatalytic reduction or can influence the electronic properties of the molecule, affecting its reactivity in other photocatalytic processes. The vinyl group could also be susceptible to photocatalytic addition or cycloaddition reactions. researchgate.net
Environmental Chemistry Research Pertaining to Nitriles
The environmental fate of aromatic nitriles is an area of ongoing research. For compounds like Benzeneacetonitrile, 4-ethenyl-, the environmental impact is influenced by the properties of both the nitrile group and the vinyl-substituted aromatic ring. The environmental fate of styrene (B11656), a structurally related compound, provides some insights. Styrene is known to be released into the environment from industrial processes and can biodegrade in soil and water. epa.gov In the atmosphere, it reacts with hydroxyl radicals and ozone with a relatively short half-life. canada.ca
Formation of Nitrogenous Disinfection Byproducts (N-DBPs)
Benzeneacetonitrile, 4-ethenyl-, also known as 4-vinylphenylacetonitrile, is recognized as a potential precursor in the formation of nitrogenous disinfection byproducts (N-DBPs) in water treatment processes. The presence of a nitrile group and an activated aromatic ring structure makes it susceptible to reactions with disinfectants such as chlorine and chloramine. While direct studies on 4-vinylphenylacetonitrile are limited, the reaction mechanisms can be inferred from research on similar aromatic nitrile compounds.
During chlorination or chloramination, the amino acid phenylalanine has been identified as a precursor to the formation of phenylacetonitrile (B145931), a structurally related compound. nih.gov The formation process involves pathways such as decarboxylation and dechlorination. nih.gov Similarly, it is hypothesized that the presence of the vinyl group in 4-vinylphenylacetonitrile could influence its reactivity and the types of N-DBPs formed.
Research on emerging aromatic N-DBPs, such as chlorophenylacetonitriles (CPANs), has identified aromatic amino acids like tyrosine and tryptophan as significant precursors. nih.gov These studies suggest that compounds with aromatic rings and nitrogen-containing functional groups are key contributors to the formation of these potentially harmful disinfection byproducts. The formation of dihalogenated N-DBPs, including dichloroacetonitrile (B150184) (DCAN), is often correlated with the presence of dissolved organic nitrogen. montclair.edu
The following table summarizes potential N-DBPs that could be formed from precursors structurally similar to Benzeneacetonitrile, 4-ethenyl-.
| Precursor Compound Group | Disinfectant | Potential Nitrogenous Disinfection Byproducts (N-DBPs) |
| Aromatic Nitriles | Chlorine, Chloramine | Dichloroacetonitrile (DCAN), Bromochloroacetonitrile, Dibromoacetonitrile |
| Aromatic Amino Acids | Chlorine, Chloramine | Phenylacetonitrile, Chlorophenylacetonitriles (CPANs) |
Environmental Fate and Degradation Studies of Nitrile Compounds
The environmental fate of Benzeneacetonitrile, 4-ethenyl- is governed by a combination of biotic and abiotic degradation processes. While specific degradation studies on this compound are not extensively documented, its structural features—an aromatic ring, a nitrile group, and a vinyl substituent—provide insights into its likely environmental behavior based on studies of related molecules.
Abiotic Degradation: Abiotic degradation pathways for aromatic compounds can include photolysis and hydrolysis. For instance, the half-life of phenylacetonitrile in reagent water at 19°C was found to be 121 hours, indicating a degree of persistence. nih.gov The presence of a vinyl group in 4-vinylphenylacetonitrile may alter its susceptibility to photodegradation. Studies on other aromatic compounds have shown that substituents on the benzene (B151609) ring can influence photolytic degradability. nih.gov
Biotic Degradation: Biotic degradation, mediated by microorganisms, is a crucial process for the removal of many synthetic organic chemicals from the environment. researchgate.net Bacteria have been shown to be capable of degrading various aromatic hydrocarbons. semanticscholar.org While many synthetic chemicals are not inherently persistent, their continuous release can lead to a "pseudo-persistent" state in the aquatic environment. researchgate.net The degradation of nitrile compounds in the environment can be influenced by factors such as the microbial population present and environmental conditions.
The table below outlines the degradation pathways for related aromatic compounds, which can serve as a model for understanding the potential environmental fate of Benzeneacetonitrile, 4-ethenyl-.
| Degradation Process | Compound Class | Key Findings |
| Abiotic (Hydrolysis) | Phenylacetonitrile | Half-life of 121 hours in reagent water at 19°C. nih.gov |
| Abiotic (Photolysis) | Aromatic Organosilicon Compounds | Electron-donating groups on the benzene ring can enhance photolytic degradability. nih.gov |
| Biotic | Synthetic Organic Chemicals | Subject to biotic degradation, which can lead to the formation of various transformation products. researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 4-ethenylbenzeneacetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A feasible approach involves palladium-catalyzed cross-coupling reactions, such as Heck coupling, to introduce the ethenyl group. For example, bromobenzeneacetonitrile can react with ethylene gas in the presence of Pd(OAc)₂ and a ligand (e.g., PPh₃) under inert conditions . Optimizing temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (1–5 mol%) is critical for yield improvement. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures product isolation. Reaction progress should be monitored using TLC or GC-MS.
Q. What safety protocols should be followed when handling 4-ethenylbenzeneacetonitrile in the laboratory?
- Methodological Answer : Due to the cyanide group’s toxicity, wear nitrile gloves, a lab coat, and safety goggles. Use a fume hood to prevent inhalation of vapors. For respiratory protection, employ a NIOSH-approved respirator (e.g., OV/AG/P99) if aerosolization occurs . Store the compound in a cool, dry place away from oxidizing agents. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. How can the purity and structural identity of 4-ethenylbenzeneacetonitrile be verified?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the ethenyl group (δ ~5–6 ppm for vinyl protons) and nitrile functionality (δ ~120 ppm in ¹³C). Compare spectral data with analogs like benzeneacetonitrile (CAS 140-29-4) . Mass spectrometry (EI-MS) should show a molecular ion peak at m/z corresponding to C₁₀H₉N (calc. 143.07). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is recommended.
Advanced Research Questions
Q. How does the ethenyl substituent influence the compound’s reactivity in nucleophilic addition or polymerization reactions?
- Methodological Answer : The ethenyl group enables radical polymerization under initiators like AIBN, forming poly(4-ethenylbenzeneacetonitrile), useful in functional materials . For nucleophilic additions (e.g., hydrocyanation), the electron-withdrawing nitrile group activates the vinyl moiety, favoring regioselective anti-Markovnikov adducts. Kinetic studies via in-situ FTIR can track reaction rates, while DFT calculations (B3LYP/6-31G*) model transition states .
Q. What strategies resolve contradictions in spectroscopic data for 4-ethenylbenzeneacetonitrile derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) for consistency. For ambiguous MS fragmentation patterns, high-resolution ESI-MS or isotopic labeling (e.g., ¹⁵N-cyanide) clarifies fragmentation pathways. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can computational chemistry predict the compound’s interactions in catalytic systems or biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to enzymes like cytochrome P450, leveraging the nitrile’s potential as a metalloenzyme inhibitor. For catalysis, DFT simulations (Gaussian 16) model adsorption on metal surfaces (e.g., Pd clusters) to predict catalytic activity in cross-coupling reactions. Solvation models (COSMO-RS) account for solvent effects on reaction thermodynamics .
Q. What are the environmental persistence and degradation pathways of 4-ethenylbenzeneacetonitrile?
- Methodological Answer : Conduct OECD 301B biodegradability tests: incubate with activated sludge and monitor nitrile hydrolysis to carboxylic acids via GC-MS. Advanced oxidation processes (AOPs) using TiO₂/UV light degrade the compound into CO₂ and NH₃, tracked by TOC analysis. Ecotoxicity assays (Daphnia magna LC₅₀) inform risk assessment .
Methodological Notes
- Synthetic References : Adapt protocols from phenylacetonitrile methylation and vinylation .
- Safety : Follow nitrile-handling guidelines due to acute toxicity .
- Analytical Cross-Validation : Combine NMR, MS, and chromatographic data to resolve structural ambiguities .
- Computational Tools : Use Gaussian, AutoDock, or COSMOtherm for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
